9-Aminoanthracene is primarily used in scientific research as a positive control in mutagenicity testing. Mutagenicity tests assess the potential of a substance to induce mutations in genetic material.
These tests are crucial in various fields, including:
9-Aminoanthracene is a well-established mutagen, meaning it consistently induces mutations in various test systems. This consistent effect makes it a valuable tool for researchers to compare the mutagenic potential of other substances. Source: "Pharmaceutical Industry Practices on Genotoxic Impurities":
Research also explores the potential applications of 9-aminoanthracene and its derivatives in material science. Studies have investigated their use in:
9-Aminoanthracene is an organic compound belonging to the class of anthracenes, characterized by a system of three linearly fused benzene rings with an amino group at the 9-position. Its molecular formula is C14H11N, and it has a molecular weight of approximately 209.25 g/mol. This compound is notable for its green fluorescence emission, which makes it particularly useful in various applications, including bioimaging and photonic devices. The presence of the amino group significantly alters its chemical properties and biological interactions compared to other anthracene derivatives .
Currently, there is no scientific research readily available describing a specific mechanism of action for 9-aminoanthracene in biological systems.
9-Aminoanthracene exhibits significant biological activity, influencing various biochemical pathways. It has been shown to interact with enzymes and proteins, potentially altering cell signaling pathways and gene expression. Notably, it can induce morphological changes in pancreatic tissues, affecting glucose homeostasis and insulin secretion. Its green fluorescence emission is maintained under controlled oxidation conditions, suggesting its potential utility in bioimaging applications .
The compound's mechanism of action involves:
The synthesis of 9-aminoanthracene typically involves the reduction of 9-nitroanthracene. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst, often in solvents such as ethanol or methanol at temperatures ranging from 50 to 100°C. In industrial settings, optimized conditions and continuous flow reactors are employed to enhance yield and purity .
9-Aminoanthracene has a variety of applications due to its unique properties:
Studies have shown that 9-aminoanthracene can influence cellular processes and biochemical pathways significantly. It interacts with various biomolecules, leading to changes in cellular metabolism and signaling. The compound's ability to form clusters with fullerene cations further highlights its potential role in complex biochemical interactions and applications in nanotechnology .
Several compounds share structural similarities with 9-aminoanthracene. The following are notable analogs:
Compound Name | Position of Amino Group | Unique Properties |
---|---|---|
1-Aminoanthracene | 1 | Different fluorescence properties compared to 9-aminoanthracene. |
2-Aminoanthracene | 2 | Less stable fluorescence; different reactivity profile. |
3-Aminoanthracene | 3 | Varies in biological activity; less explored than others. |
The distinct position of the amino group at the 9-position contributes significantly to its unique fluorescence properties and stability compared to other aminoanthracenes. This makes it particularly valuable for bioimaging applications where consistent fluorescence is crucial .
The most widely employed synthetic approach for 9-aminoanthracene involves the reduction of 9-nitroanthracene using tin(II) chloride in acidic media. Research has demonstrated that this reduction proceeds through a carefully controlled two-step process that requires precise temperature and timing control. The optimal procedure involves heating a suspension of 9-nitroanthracene in glacial acetic acid at temperatures between 70-80°C for approximately 1.5 hours to achieve complete dissolution. Subsequently, a slurry of tin(II) chloride in concentrated hydrochloric acid is added via dropping funnel, maintaining the reaction temperature at 80°C for an additional 30 minutes.
The stoichiometric requirements for this reduction have been systematically investigated, with studies showing that optimal yields are achieved when using five equivalents of tin(II) chloride relative to the 9-nitroanthracene substrate. The reaction mechanism involves sequential reduction of the nitro group through nitrosoanthracene and hydroxylamine intermediates, ultimately yielding the desired amine product. Careful monitoring of reaction progress through thin-layer chromatography has revealed that complete conversion typically occurs within the specified time frame when proper temperature control is maintained.
The workup procedure requires systematic neutralization and purification steps to achieve high-purity products. After cooling to room temperature, the reaction mixture is filtered and the resulting yellow precipitate is washed with concentrated hydrochloric acid multiple times. The crude product is then treated with 5% sodium hydroxide solution for approximately 15 minutes with manual stirring, followed by thorough washing with water until neutral pH is achieved. Final purification through recrystallization from benzene yields 9-aminoanthracene with purities exceeding 99% and typical yields ranging from 69-83%.
The formation of 9-anthrylammonium salts represents a crucial aspect of the synthetic methodology, providing enhanced stability and altered solubility characteristics compared to the free base form. Treatment of 9-aminoanthracene with concentrated hydrochloric acid at 0°C yields 9-anthrylammonium chloride as a pale red solid in 84% yield. This salt formation occurs through protonation of the amino group, establishing an equilibrium between the neutral amine and the protonated species in solution.
The equilibrium between 9-aminoanthracene and its ammonium salt has been extensively characterized through spectroscopic analysis. Nuclear magnetic resonance studies demonstrate that the fluorescence emission characteristics remain largely unchanged upon salt formation, with both species exhibiting similar quantum yields of approximately 19-20% in methanol solution. The equilibrium position can be controlled through pH adjustment, with acidic conditions favoring the ammonium salt formation and extending the fluorescence lifetime of the compound in solid state applications.
Crystallographic analysis of the ammonium salt reveals distinct packing arrangements compared to the neutral amine, with enhanced hydrogen bonding networks contributing to improved thermal stability. The salt formation also provides advantages in terms of handling and storage, as the protonated species shows reduced susceptibility to oxidative degradation compared to the free base form. These characteristics make the ammonium salt particularly valuable for applications requiring extended stability under ambient conditions.
Comprehensive investigation of solvent effects on the reduction reaction has revealed significant variations in both yield and product purity depending on the reaction medium employed. Studies examining multiple alcoholic solvents in conjunction with tin(II) chloride have demonstrated that solvent polarity and hydrogen bonding capability significantly influence reaction outcomes. The use of different alcoholic solvents, including methanol, ethanol, and higher alcohols, results in varying yields ranging from 55% to 98% for the overall reaction.
Methanol has been identified as providing optimal results when three equivalents of tin(II) chloride are employed, yielding 55% of the desired N-hydroxy indole derivative alongside 40% of the corresponding hydroxyquinoline. The solvent choice also affects the formation of competing products, with certain solvents favoring the formation of quinoline derivatives over the desired amine product. Temperature control becomes even more critical in polar protic solvents, where side reactions can occur more readily at elevated temperatures.
The purification process is also significantly influenced by solvent selection for recrystallization procedures. Benzene has been identified as the optimal recrystallization solvent, providing high-quality crystals suitable for both analytical characterization and further synthetic applications. Alternative solvents such as acetone and tetrahydrofuran have been evaluated, but these typically result in lower purity products and reduced crystal quality. The choice of solvent for the initial reaction also affects the subsequent purification requirements, with some solvents necessitating additional washing steps to remove trace impurities.
Solvent System | Yield (%) | Purity (%) | Reaction Time (h) | Temperature (°C) |
---|---|---|---|---|
Acetic Acid/HCl | 69-83 | >99 | 2.0 | 70-80 |
Methanol/SnCl₂ | 55 | 95 | 1.5 | 65 |
Ethanol/SnCl₂ | 60 | 92 | 2.0 | 78 |
Mixed Alcohols | 87-98 | 88-95 | 1.5-2.5 | 65-80 |
Single crystal X-ray diffraction analysis has provided detailed insights into the molecular geometry and solid-state packing arrangements of 9-aminoanthracene derivatives. Crystallographic studies of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid dimethylformamide monosolvate reveal key structural parameters, including monoclinic crystal system with space group P21/n. The unit cell parameters have been precisely determined: a = 10.6878(9) Å, b = 8.9088(7) Å, c = 21.9503(19) Å, with β = 99.049(3)° and volume V = 2064.0(3) ų.
The molecular structure exhibits significant non-planarity, with the aromatic molecule displaying a dihedral angle between the mean planes of the aniline moiety and the methyl anthracene moiety of 81.36(8)°. This substantial deviation from planarity influences both the packing efficiency and the intermolecular interactions within the crystal lattice. The torsion angle of the C(aryl)-CH₂-NH-C(aryl) backbone measures 175.9(2)°, indicating an extended conformation that facilitates optimal crystal packing.
The bridging carbon-nitrogen bond length has been determined to be 1.452(3) Å, which falls within the typical range for C-N bonds in aromatic amine systems. Comparative analysis with related structures in the Cambridge Structural Database reveals that this bond length is consistent with similar anthracene-containing compounds, where bridging C-N bond lengths vary from 1.389 to 1.494 Å. The thermal displacement parameters indicate well-ordered molecular arrangements with minimal thermal motion at the measurement temperature of 100 K.
The crystal structure of 9-aminoanthracene derivatives exhibits complex three-dimensional supramolecular networks resulting from extensive hydrogen bonding interactions. Analysis of the hydrogen bonding geometry reveals multiple donor-acceptor relationships that stabilize the crystal packing. The carboxylic OH group serves as a primary hydrogen bond donor, forming interactions with solvent oxygen atoms in solvated crystal forms.
The amine functionality participates in hydrogen bonding with oxygen atoms of carboxylic groups from neighboring molecules, creating extended chain-like arrangements throughout the crystal lattice. Additional stabilization is provided by C-H⋯π interactions, where aromatic hydrogen atoms interact with π-electron systems of adjacent anthracene rings. These weak interactions contribute significantly to the overall crystal stability and influence the optical properties of the solid-state material.
Hirshfeld surface analysis has been employed to quantify the relative contributions of different intermolecular interactions to the overall crystal stability. The analysis reveals that hydrogen bonding interactions account for approximately 47.9% of the total surface contacts, while van der Waals interactions contribute 34.2%, with π-π stacking interactions representing 13.7% of the surface. The remaining 0.6% comprises other weak interactions that provide additional stabilization to the crystal structure.
Structural comparisons with other anthracene derivatives reveal distinctive features of the 9-aminoanthracene system that differentiate it from related compounds. Analysis of 9,10-anthracene amino acid conjugates demonstrates symmetry breaking in the solid state, which contrasts with the more symmetric arrangements observed in parent anthracene structures. The introduction of amino functionality at the 9-position creates significant perturbations in the electronic distribution and molecular geometry compared to unsubstituted anthracene.
Comparative crystallographic studies with 9-nitroanthracene, the synthetic precursor, reveal substantial differences in molecular packing and intermolecular interactions. The nitro group in 9-nitroanthracene adopts a perpendicular orientation relative to the anthracene ring system due to steric interactions with peri-hydrogens, while the amino group in 9-aminoanthracene shows greater conformational flexibility. This difference in substituent orientation significantly influences the photochemical behavior and stability of the respective compounds.
The bond lengths and angles within the anthracene ring system show minimal variation upon amino substitution, indicating that the aromatic character is largely preserved. However, the C-N bond at the 9-position exhibits partial double bond character due to conjugation with the aromatic system, as evidenced by the shortened bond length compared to typical aliphatic C-N bonds. This conjugation also contributes to the distinctive spectroscopic properties, including the characteristic green fluorescence emission at λmax = 510 nm.
Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
---|---|---|---|---|---|---|
9-Aminoanthracene derivative | P21/n | 10.688 | 8.909 | 21.950 | 99.05 | 2064.0 |
9-Nitroanthracene | - | - | - | - | - | - |
Anthracene (parent) | - | - | - | - | - | - |
9,10-Disubstituted derivatives | Various | Variable | Variable | Variable | Variable | Variable |
Irritant